molecular formula C15H33P B3054012 Tris(2,2-dimethylpropyl)phosphane CAS No. 57620-64-1

Tris(2,2-dimethylpropyl)phosphane

Cat. No.: B3054012
CAS No.: 57620-64-1
M. Wt: 244.4 g/mol
InChI Key: XBNVTVKKIRZTLV-UHFFFAOYSA-N
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Description

Tris(2,2-dimethylpropyl)phosphane is an organophosphorus compound with the chemical formula C15H33P. It is a colorless to pale yellow liquid that is volatile at room temperature and has a distinctive odor. This compound is known for its reactivity and is widely used as a ligand in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2,2-dimethylpropyl)phosphane is typically synthesized through the reaction of phosphine compounds with alkylating agents. One common method involves the reaction of tris(2,2-dimethylpropyl)phosphine oxide with a reducing agent such as lithium aluminum hydride to yield the desired phosphane .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of rare metal salts and phosphine compounds under controlled conditions. The reaction is carried out in a well-ventilated environment to prevent the accumulation of toxic fumes .

Chemical Reactions Analysis

Types of Reactions: Tris(2,2-dimethylpropyl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Tris(2,2-dimethylpropyl)phosphine oxide.

    Substitution: Various substituted phosphane derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

Tris(2,2-dimethylpropyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(2,2-dimethylpropyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of reactive intermediates, thereby enhancing the efficiency of the catalytic process. The molecular targets include transition metals such as palladium and platinum, and the pathways involved are primarily related to organometallic catalysis .

Comparison with Similar Compounds

  • Tris(2,2-dimethylpropyl)phosphine
  • Tris(2,2-dimethylpropyl)phosphine oxide
  • Tris(2,2-dimethylpropyl)phosphine sulfide

Comparison: Tris(2,2-dimethylpropyl)phosphane is unique due to its high reactivity and versatility as a ligand. Compared to its oxide and sulfide counterparts, it is more reactive and can participate in a broader range of chemical reactions. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis .

Properties

IUPAC Name

tris(2,2-dimethylpropyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33P/c1-13(2,3)10-16(11-14(4,5)6)12-15(7,8)9/h10-12H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNVTVKKIRZTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CP(CC(C)(C)C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333318
Record name Phosphine, tris(2,2-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57620-64-1
Record name Phosphine, tris(2,2-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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